Zinkacetylacetonat-Hydrat

Übersicht

Beschreibung

Synthesis Analysis

Zinc acetylacetonate hydrate can be synthesized through various methods, including refluxing in alcohols like 1-butanol and isobutanol, which leads to different sizes and morphologies of ZnO nanoparticles, ranging from nanorods to coral-like structures. This process involves alcoholytic C-C cleavage of the acetylacetonate ligand and the hydrolytic formation of reactive Zn-OH intermediates (Ambrožić et al., 2010). Additionally, the formation of ZnO nanoparticles has also been observed in tert-butanol through a ligand-exchange mechanism (Ambrožić et al., 2011).

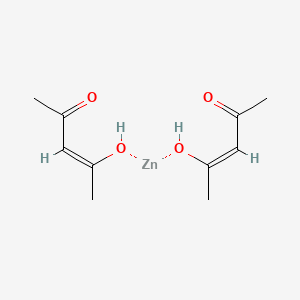

Molecular Structure Analysis

The molecular structure of zinc acetylacetonate has been elucidated through electron diffraction and quantum-chemical calculations, revealing a D2d symmetry with chelate rings lying in mutually perpendicular planes. Key geometrical parameters include bond lengths (Zn-O, C-O, C-Cr, C-Cm) and angles (O-Zn-O, Zn-O-C, C-Cr-C, O-C-Cm), indicating a complex structure with significant implications for its reactivity and properties (Antina et al., 2009).

Chemical Reactions and Properties

Zinc acetylacetonate hydrate engages in various chemical reactions, including the formation of hybrid organic/inorganic pigments with corrosion inhibition properties and the synthesis of coordination polymers with unique structural features. These reactions underscore the compound's utility in creating materials with desired chemical and physical attributes for specific applications (Abrishami et al., 2018); (Zhu et al., 2008).

Physical Properties Analysis

The physical properties of zinc acetylacetonate hydrate, including its solubility, volatility, and thermal stability, are crucial for its use as a precursor in various applications. The adduction of nitrogen donor ligands to zinc acetylacetonate complexes enhances these properties, making them suitable for applications such as metal organic chemical vapor deposition (Brahma & Shivashankar, 2015).

Wissenschaftliche Forschungsanwendungen

Vorläufer für die Nanopartikelforschung

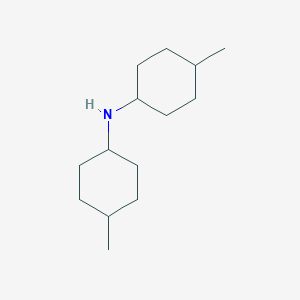

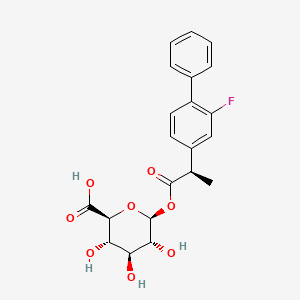

Zinkacetylacetonat-Hydrat wird als Vorläufer für die Nanopartikelforschung verwendet {svg_1}. Das Acetylacetonatanion bildet Komplexe, indem es jedes Sauerstoffatom an das metallische Kation bindet, um einen Chelatring zu bilden {svg_2}. Diese Eigenschaft macht es nützlich bei der Herstellung verschiedener Formen von Kohlenstoffnanostrukturen {svg_3}.

Polymerwissenschaft

In der Polymerwissenschaft spielt this compound eine bedeutende Rolle {svg_4}. Es wird bei der Entwicklung neuer Materialien und Anwendungen in der organischen Synthese eingesetzt {svg_5}.

Katalysator in der organischen Synthese

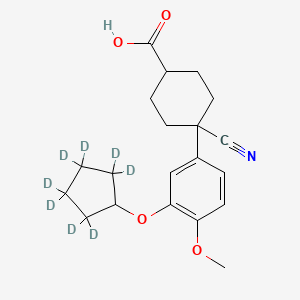

This compound wird auch als Katalysator für die organische Synthese verwendet {svg_6}. Es wird in mehreren katalytischen Reaktionen verwendet und trägt zur Entwicklung von Katalysatoren bei, die die Selektivitäten, Reaktivität und Atomökonomie bieten, die für kostengünstige Ansätze für eine Vielzahl kritischer chemischer Transformationen erforderlich sind {svg_7}.

Synthese von Zinkoxid-Nanostäben

This compound wird zur Synthese von hochgeordneten, vertikal gewachsenen Zinkoxid-Nanostäben verwendet {svg_8}. Dies wird durch eine einfache hydrothermalen Methode bei 85 °C erreicht {svg_9}.

Herstellung von magnetischen Filmen

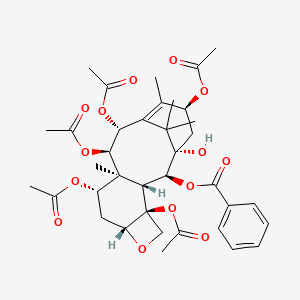

This compound wurde zur Herstellung von magnetischen (Zn,Fe)Fe2O4-Filmen verwendet {svg_10}. Diese Filme haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Datenspeicher und magnetische Sensoren.

Synthese von Zink-basierten Nano- und Mikropartikeln

This compound wird hauptsächlich als Vorläufer für die Synthese von Zink-basierten Nano- und Mikropartikeln verwendet {svg_11}. Diese Partikel finden in Bereichen wie Elektronik, Optik und Medizin ein breites Anwendungsspektrum.

Wirkmechanismus

Target of Action

Zinc acetylacetonate hydrate, also known as Zinc acetylacetonate xhydrate, is a metal-organic complex . Its primary targets are the biochemical processes where it acts as a precursor for the synthesis of zinc-based nano and microparticles .

Mode of Action

The compound interacts with its targets through coordination chemistry. The acetylacetonate ligand, often abbreviated as “acac”, is a β-diketone that exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the zinc ion to form a six-membered chelate ring . This interaction results in the formation of a trimer, Zn3(acac)6, in which each Zn ion is coordinated by five oxygen atoms in a distorted trigonal bipyramidal structure .

Biochemical Pathways

Zinc acetylacetonate hydrate affects various biochemical pathways, particularly those involved in nanoparticle research, polymer science, and catalysis . It plays a significant role in several catalytic reactions, contributing to the selectivity, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Zinc acetylacetonate hydrate’s action are primarily seen in its role as a precursor for the synthesis of zinc-based nano and microparticles . It has been used to prepare magnetic (Zn,Fe)Fe2O4 films and zinc oxide, and it also serves as a catalyst for organic synthesis .

Action Environment

The action, efficacy, and stability of Zinc acetylacetonate hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic in nature , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity. Furthermore, the compound’s solubility in water and organic solvents can also impact its action and efficacy in different environments.

Eigenschaften

IUPAC Name |

zinc;(Z)-4-oxopent-2-en-2-olate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.H2O.Zn/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJHAYOLESEVSA-SUKNRPLKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108503-47-5 | |

| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

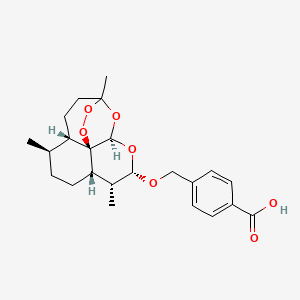

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)